molecular formula C23H27N3O5S2 B8381503 Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate

Cat. No. B8381503
M. Wt: 489.6 g/mol
InChI Key: YTMZMSRAKAJSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(7-(4-methanesulfonyl-phenyl)thieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H27N3O5S2

Molecular Weight

489.6 g/mol

IUPAC Name

tert-butyl 4-[7-(4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C23H27N3O5S2/c1-23(2,3)31-22(27)26-11-9-16(10-12-26)30-21-20-19(24-14-25-21)18(13-32-20)15-5-7-17(8-6-15)33(4,28)29/h5-8,13-14,16H,9-12H2,1-4H3

InChI Key

YTMZMSRAKAJSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2SC=C3C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 4-(7-bromothieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate (100 mg), 4-methanesulfonyl-phenylboronic acid (72 mg), Pd(PPh3)4 (17 mg) and 2N Na2CO3 (0.72 mL) were added to 1,4-dioxane (2 mL), and stirred at 100° C. for 12 hours in a hermetically sealed reactor. The reaction mixture was cooled to room temperature, extracted with ethyl acetate and distilled water, and the organic layer thus obtained was washed with water and a saline solution. Subsequently, the washed organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound (25 mg).
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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